molecular formula C7H13N3 B13526178 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine

2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13526178
M. Wt: 139.20 g/mol
InChI Key: VONXINJNWKFCGO-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with ethylamine under controlled conditions. One common method includes:

    Starting Materials: 1,4-dimethyl-1H-pyrazole and ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification steps such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound, often leading to simpler amines.

    Substitution Products: Varied depending on the nucleophile used, resulting in different substituted pyrazole derivatives.

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.

Comparison with Similar Compounds

    1,4-Dimethyl-1H-pyrazole: Lacks the ethanamine side chain, making it less versatile in certain applications.

    2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.

    5-Amino-1,4-dimethyl-1H-pyrazole: Contains an amino group instead of an ethanamine side chain, affecting its reactivity and applications.

Uniqueness: 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-6-5-9-10(2)7(6)3-4-8/h5H,3-4,8H2,1-2H3

InChI Key

VONXINJNWKFCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CCN

Origin of Product

United States

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